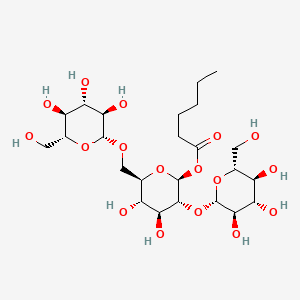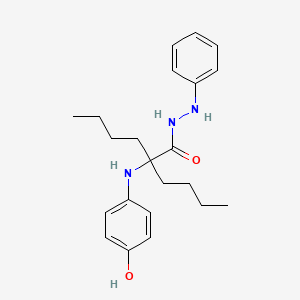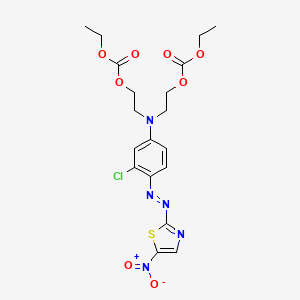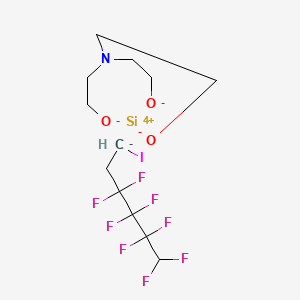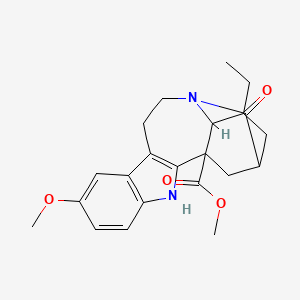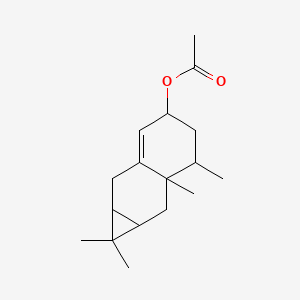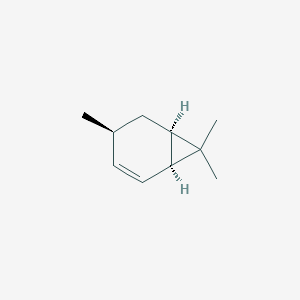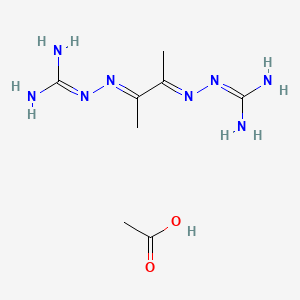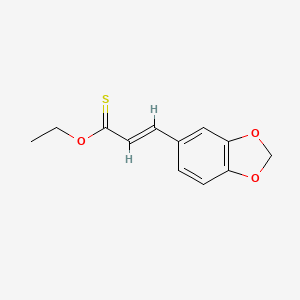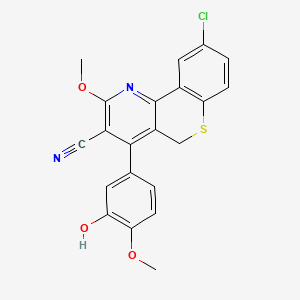
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include aromatic aldehydes, thiophenols, and nitriles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety in treating various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds may include other heterocyclic compounds with similar structural features, such as:
- Benzothiopyran derivatives
- Pyridine derivatives
- Carbonitrile compounds
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
135521-78-7 |
|---|---|
分子式 |
C21H15ClN2O3S |
分子量 |
410.9 g/mol |
IUPAC名 |
9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H15ClN2O3S/c1-26-17-5-3-11(7-16(17)25)19-14(9-23)21(27-2)24-20-13-8-12(22)4-6-18(13)28-10-15(19)20/h3-8,25H,10H2,1-2H3 |
InChIキー |
GOOBOXWGIKOGEB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


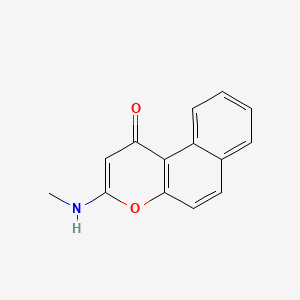
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
